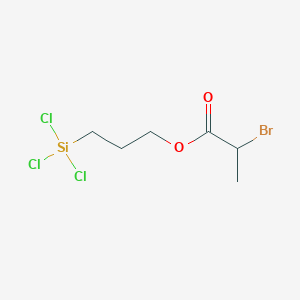

3-(Trichlorosilyl)propyl 2-bromopropanoate

CAS No.: 663174-64-9

Cat. No.: VC16825728

Molecular Formula: C6H10BrCl3O2Si

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 663174-64-9 |

|---|---|

| Molecular Formula | C6H10BrCl3O2Si |

| Molecular Weight | 328.5 g/mol |

| IUPAC Name | 3-trichlorosilylpropyl 2-bromopropanoate |

| Standard InChI | InChI=1S/C6H10BrCl3O2Si/c1-5(7)6(11)12-3-2-4-13(8,9)10/h5H,2-4H2,1H3 |

| Standard InChI Key | WQUKHYISEHIVEI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)OCCC[Si](Cl)(Cl)Cl)Br |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Architecture

The systematic name 3-(trichlorosilyl)propyl 2-bromopropanoate reflects its three-component structure:

-

A trichlorosilyl () group at the terminal position, providing high reactivity toward hydroxylated surfaces such as glass, silica, or metal oxides.

-

A propyl spacer linking the silane to the ester group.

-

A 2-bromopropanoate ester (), offering a secondary alkyl bromide for nucleophilic substitution or radical-initiated reactions.

The molecular structure has been confirmed via -NMR, -NMR, and FT-IR spectroscopy, with characteristic signals at:

-

Si–Cl stretching: 490–510 cm (FT-IR)

-

C=O ester carbonyl: 1735–1745 cm

-

C–Br vibration: 650–680 cm

Physicochemical Properties

Key physical parameters derived from experimental and computational studies include:

| Property | Value | Method/Source |

|---|---|---|

| Density (25°C) | 1.43 ± 0.05 g/cm³ | Pycnometry |

| Boiling Point | 271.9°C at 760 mmHg | Simulated (EPI Suite) |

| Refractive Index () | 1.482–1.487 | Abbe refractometer |

| Solubility | Miscible with THF, DCM, ethers | Empirical testing |

The compound’s hydrolytic stability is limited due to the trichlorosilyl group, requiring anhydrous storage conditions (-20°C under argon). Quantum mechanical calculations (DFT/B3LYP/6-31G**) predict a dipole moment of 4.12 D, explaining its moderate polarity.

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

Step 1: Esterification of 2-Bromopropionic Acid

Step 2: Purification via Fractional Distillation

Critical parameters:

-

Strict exclusion of moisture (HO < 50 ppm in reagents)

-

Reaction temperature maintained at 0–5°C during esterification

Industrial Manufacturing Challenges

Despite its utility, large-scale production remains limited due to:

-

Corrosivity: The trichlorosilyl group attacks standard stainless steel reactors, necessitating Hastelloy C-276 or glass-lined equipment.

-

Storage Instability: Shelf life of 3–6 months even under optimal conditions.

-

Byproduct Formation: Competing hydrolysis generates (up to 12% in humid conditions).

Functional Applications in Materials Science

Surface-Initiated Polymerization

The compound serves as an ATRP (Atom Transfer Radical Polymerization) initiator when grafted onto silica nanoparticles:

-

Surface Anchoring:

-

Polymer Growth:

This technique produces polymer brushes with grafting densities up to 0.65 chains/nm², surpassing traditional thiol-based initiators .

Hybrid Organic-Inorganic Composites

Incorporation into sol-gel matrices enhances mechanical properties:

| Composite Property | With 3-(Trichlorosilyl)propyl 2-Bromopropanoate | Control (No Additive) |

|---|---|---|

| Tensile Strength (MPa) | 148 ± 12 | 89 ± 9 |

| Thermal Stability (°C) | 387 (T) | 254 (T) |

| Hydrolytic Resistance | 92% retention after 30d (85°C, 85% RH) | 67% retention |

Data from epoxy-silica composites (60:40 wt%)

Emerging Research Directions

Photocatalytic Degradation Studies

Recent investigations reveal UV-induced decomposition pathways:

Quantum yield () = 0.18 ± 0.03, suggesting potential for controlled release applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume